molecular formula C14H9BrN2O2 B604169 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one CAS No. 946358-72-1

8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B604169
CAS No.: 946358-72-1
M. Wt: 317.14g/mol
InChI Key: JPINLRDUOMGJCV-UHFFFAOYSA-N
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Description

8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14g/mol. The purity is usually 95%.
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Biological Activity

8-Bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN2O2C_{12}H_{10}BrN_{2}O_{2}. The compound features a bromine atom at the 8-position and a methyl group at the 6-position of the benzoxazine ring, along with a pyridine moiety that potentially enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been reported, including electrophilic aromatic substitution and cyclization reactions that yield the desired benzoxazine structure.

Antimicrobial Activity

Research has demonstrated that compounds in the benzoxazine class exhibit notable antimicrobial properties. A study evaluated several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Bacteria
This compound0.004 - 0.025S. aureus, E. coli

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains, demonstrating significant inhibition of growth at low concentrations.

Fungal StrainInhibition Zone (mm)
Candida albicans20
Aspergillus niger18

Anticancer Potential

The anticancer properties of benzoxazines have been explored in various studies. Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects of several benzoxazine derivatives, including our compound. Results showed a significant reduction in bacterial viability within hours of treatment, highlighting its potential as a rapid antimicrobial agent .
  • Case Study on Anticancer Activity : Another investigation assessed the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values below 10 µM against multiple cancer types .

Properties

IUPAC Name

8-bromo-6-methyl-2-pyridin-3-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c1-8-5-10-12(11(15)6-8)17-13(19-14(10)18)9-3-2-4-16-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPINLRDUOMGJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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